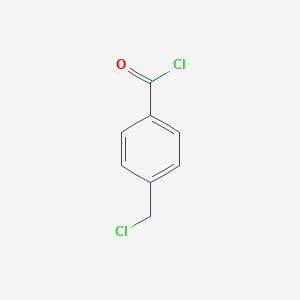

4-(Chloromethyl)benzoyl chloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508741. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(chloromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOVTJVRTZGSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236501 | |

| Record name | 4-(Chloromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-08-4 | |

| Record name | 4-(Chloromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 876-08-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Chloromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(CHLOROMETHYL)BENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/944K6CA5WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Chloromethyl)benzoyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)benzoyl chloride is a bifunctional organic compound that serves as a crucial building block in a wide range of chemical syntheses. Its unique structure, featuring both a reactive acyl chloride and a benzylic chloride moiety, allows for versatile applications in the pharmaceutical, agrochemical, and material science industries.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and a discussion of its key reaction mechanisms and applications.

Core Chemical Properties

This compound is a white to light beige crystalline solid or colorless liquid at room temperature.[3] Its dual reactivity is the cornerstone of its utility in organic synthesis, enabling it to participate in both acylation and nucleophilic substitution reactions.[1]

Physicochemical Data

The following tables summarize the key quantitative data for this compound.

Table 1: General Properties

| Property | Value |

| CAS Number | 876-08-4 |

| Molecular Formula | C₈H₆Cl₂O |

| Molecular Weight | 189.04 g/mol |

| Appearance | White to light beige low melting crystalline mass or colorless liquid |

Table 2: Physical Properties

| Property | Value | Reference |

| Melting Point | 29-33 °C | [3] |

| Boiling Point | 126-128 °C at 6 mmHg | [3] |

| Density | 1.317 g/cm³ | [3] |

| Refractive Index | 1.5700 at 20 °C | [3] |

| Flash Point | 92 °C (closed cup) | [3] |

Table 3: Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Spectra available in public databases. |

| ¹³C NMR | Spectra available in public databases. |

| FT-IR | Spectra available in public databases. |

| Mass Spectrometry | Spectra available in public databases. |

Experimental Protocols

Synthesis of this compound from 4-(Chloromethyl)benzoic acid

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

4-(Chloromethyl)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (B28343) (or other inert solvent)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(chloromethyl)benzoic acid in anhydrous toluene.

-

Add a catalytic amount of anhydrous DMF to the suspension.

-

Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride or oxalyl chloride to the mixture at room temperature. The reaction with oxalyl chloride is often performed at cooler temperatures.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂ if using thionyl chloride, or HCl, CO, and CO₂ if using oxalyl chloride) ceases. The reaction can be monitored by the disappearance of the solid starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to handle the corrosive and toxic vapors appropriately.

-

The crude this compound can be purified by vacuum distillation.

Purification by Vacuum Distillation

Apparatus:

-

Short-path distillation apparatus

-

Vacuum pump

-

Cold trap

-

Heating mantle with a stirrer

Procedure:

-

Assemble a clean and dry short-path distillation apparatus.

-

Transfer the crude this compound to the distillation flask.

-

Slowly apply vacuum to the system, ensuring a cold trap is in place to protect the pump from corrosive vapors.

-

Once a stable vacuum is achieved (e.g., 6 mmHg), begin to gently heat the distillation flask with stirring.

-

Collect the fraction that distills at the appropriate temperature (126-128 °C at 6 mmHg).[3]

-

The purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

Reaction Mechanisms and Signaling Pathways

The utility of this compound stems from its two reactive sites. The acyl chloride is a highly electrophilic center susceptible to nucleophilic attack, while the benzylic chloride is prone to nucleophilic substitution.

Acylation of Amines (Amide Formation)

The reaction of this compound with a primary or secondary amine yields an N-substituted 4-(chloromethyl)benzamide. This reaction typically proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of amide formation from this compound.

Esterification of Alcohols

In a similar fashion to amines, alcohols react with this compound to form esters. This reaction is also a nucleophilic acyl substitution.

Caption: Mechanism of ester formation from this compound.

Nucleophilic Substitution at the Benzylic Position

The chloromethyl group can undergo nucleophilic substitution, typically via an Sₙ2 mechanism, allowing for the introduction of a wide variety of functional groups.

Caption: Sₙ2 reaction at the benzylic carbon of this compound.

Role as an Atom Transfer Radical Polymerization (ATRP) Initiator

This compound can be used as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. The benzylic chloride can be activated by a transition metal catalyst to generate a radical that initiates polymerization.

Caption: Initiation step of ATRP using this compound.

Applications in Research and Development

The dual functionality of this compound makes it a valuable reagent in several areas:

-

Drug Development: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For example, it is used in the synthesis of the anticancer drug imatinib. Its ability to act as a linker allows for the connection of different molecular fragments.

-

Material Science: As an ATRP initiator, it is employed in the synthesis of well-defined polymers with controlled molecular weights and architectures. These polymers can be used to create novel materials with tailored properties, such as improved thermal stability and chemical resistance.[1]

-

Agrochemicals: It serves as a precursor for the synthesis of pesticides and herbicides, contributing to crop protection.

-

Organic Synthesis: Its ability to undergo a variety of chemical transformations makes it a versatile building block for the synthesis of complex organic molecules.

Safety and Handling

This compound is a corrosive and lachrymatory substance. It causes severe skin burns and eye damage and may cause respiratory irritation. It is also moisture-sensitive and will react with water to produce hydrochloric acid. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a highly versatile and reactive chemical intermediate with significant applications in both academic research and industrial manufacturing. Its bifunctional nature allows for a wide range of chemical transformations, making it an indispensable tool for chemists in various fields. A thorough understanding of its properties, handling requirements, and reaction mechanisms is crucial for its safe and effective use in the laboratory and beyond.

References

A Technical Guide to 4-(Chloromethyl)benzoyl Chloride (CAS 876-08-4): Properties, Synthesis, and Applications

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 4-(Chloromethyl)benzoyl chloride, a bifunctional organic compound of significant interest in synthetic chemistry. Valued for its dual reactivity, it serves as a critical intermediate and building block in the development of pharmaceuticals, advanced polymers, and specialty chemicals. This guide details its physicochemical properties, synthesis protocols, chemical reactivity, key applications, and safety information.

Chemical and Physical Properties

This compound, with the molecular formula C₈H₆Cl₂O, is a versatile reagent due to the presence of two distinct reactive sites: a highly electrophilic acyl chloride group and a reactive benzylic chloride group.[1][2] Its properties are summarized in the tables below.

Table 1: Chemical Identifiers and General Data

| Identifier | Value |

| CAS Number | 876-08-4[3] |

| IUPAC Name | This compound[4] |

| Molecular Formula | C₈H₆Cl₂O[3] |

| Molecular Weight | 189.04 g/mol [3] |

| Synonyms | p-chloromethyl-benzoyl chloride, α-Chloro-p-toluoyl chloride[4][5] |

| EC Number | 212-881-0[3] |

| InChI Key | RCOVTJVRTZGSBP-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to light beige low melting crystalline mass or colorless to light yellow liquid.[2][5][6] |

| Melting Point | 29-33 °C[5] |

| Boiling Point | 126-128 °C at 6 mmHg[3] |

| Density | 1.317 g/cm³[5] |

| Flash Point | 92-93 °C (closed cup)[3][5] |

| Refractive Index | 1.5700 (at 20 °C)[5] |

| Storage | Store in a cool, dry, well-ventilated area; moisture sensitive.[5][7] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes, primarily involving the chlorination of appropriate precursors. Two common laboratory-scale methods are detailed below.

Experimental Protocol 1: Acyl Chlorination of 4-(Chloromethyl)benzoic Acid

This is a widely used method that converts the corresponding carboxylic acid to the acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1]

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-(Chloromethyl)benzoic acid in anhydrous dichloromethane (B109758) (DCM).

-

Under a nitrogen atmosphere, add thionyl chloride (SOCl₂) dropwise to the stirred solution. An excess of the chlorinating agent is typically used.

-

After the addition is complete, reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC or FTIR for the disappearance of the carboxylic acid and the appearance of the acyl chloride C=O stretch (~1770 cm⁻¹).[1]

-

Upon completion, carefully remove the solvent and excess thionyl chloride under reduced pressure.

-

Purify the resulting crude product by vacuum distillation (bp 126–128°C at 6 mmHg) to yield pure this compound.[1]

Caption: Workflow for the synthesis of this compound from its carboxylic acid precursor.

Experimental Protocol 2: Radical Chlorination of 4-Methylbenzoyl Chloride

An alternative route involves the direct chlorination of the methyl group of 4-methylbenzoyl chloride under radical conditions. This one-pot method requires careful control to prevent over-chlorination.[1]

Methodology:

-

Dissolve 4-methylbenzoyl chloride in a suitable solvent such as chlorobenzene.

-

Add a radical initiator, typically 0.2–0.5 wt% of Azobisisobutyronitrile (AIBN) or dibenzoyl peroxide.[1]

-

Heat the mixture to 40–80°C.

-

Bubble dry chlorine gas (Cl₂) through the solution at a controlled flow rate (e.g., 6–12 L/h).[1]

-

Monitor the reaction closely (e.g., by GC or ¹H NMR) to maximize the yield of the mono-chlorinated product and minimize the formation of di- and tri-chlorinated byproducts.

-

Once the desired conversion is achieved, stop the chlorine flow and purge the system with nitrogen to remove excess chlorine and HCl.

-

The product can be isolated and purified by vacuum distillation.

Chemical Reactivity and Mechanisms

The synthetic utility of this compound stems from its two chemically distinct electrophilic centers, which can often be reacted selectively.

Nucleophilic Acyl Substitution

The acyl chloride is highly reactive toward nucleophiles. For instance, it reacts readily with primary amines to form stable N-substituted benzamides.[1][8] This reaction proceeds via a nucleophilic addition-elimination mechanism.

Caption: Logical flow of the nucleophilic acyl substitution mechanism.

Nucleophilic Substitution at the Benzylic Carbon

The chloromethyl group (-CH₂Cl) is a reactive benzylic halide, susceptible to Sₙ2 reactions with a wide range of nucleophiles.[1] This functionality allows for the introduction of various substituents or for linking the molecule to a solid support or another molecular scaffold.

Applications in Research and Drug Development

This reagent is a cornerstone in the synthesis of diverse and complex molecules across multiple scientific disciplines.

Pharmaceutical and Agrochemical Synthesis

This compound is a vital intermediate for producing Active Pharmaceutical Ingredients (APIs) and agrochemicals.[2] Its structure allows for the efficient introduction of a functionalized benzyl (B1604629) group into target molecules.[2]

-

Anticancer Agents: It is a documented building block in the microwave-assisted, solid-phase synthesis of Imatinib, a well-known anticancer drug.[1][9][10]

-

Analgesics: The compound has been used to prepare derivatives of salicylic (B10762653) acid being investigated as potential analgesic agents with potentially reduced gastric side effects.[1]

-

Other Bioactive Molecules: It is used in the synthesis of benzothiazole-piperazine hybrids for enzyme inhibition studies and various imidazo[2,1-b]thiazoles.[1][5][9]

Caption: Major application areas for this compound.

Polymer and Materials Science

In materials science, this compound serves as an effective initiator for Atom Transfer Radical Polymerization (ATRP).[1][11] This capability has been exploited to grow polymer brushes, such as polyacrylamide (PAAm), from surfaces like silicon wafers, enabling the creation of functionalized surfaces with tailored properties.[1][9][10]

Caption: Simplified workflow of surface-initiated ATRP using CMBC.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

Table 3: Key Spectroscopic Data

| Technique | Observation |

| FTIR | Strong C=O stretching vibration characteristic of an acyl chloride at approximately 1770 cm⁻¹.[1] |

| ¹H NMR | Signals corresponding to the aromatic protons and a characteristic singlet for the chloromethyl (-CH₂Cl) protons.[12] |

| Mass Spec | The mass spectrum shows characteristic fragmentation patterns for the molecule.[4] |

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Hazard Class | Code | Statement |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[3][4] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[3][4] |

| Corrosive to Metals | H290 | May be corrosive to metals.[4][13] |

-

Signal Word: Danger[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and use a suitable respirator in a well-ventilated area or chemical fume hood.[3][7]

-

Handling: The compound is moisture-sensitive and reacts with water.[7] Keep the container tightly closed and handle under an inert atmosphere (e.g., nitrogen). Avoid contact with skin, eyes, and clothing.[7]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[7]

-

Storage: Store in a locked, corrosives-compatible area that is cool, dry, and well-ventilated.[5][7] Keep away from heat, sparks, and open flames.[5]

References

- 1. This compound | 876-08-4 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound 97 876-08-4 [sigmaaldrich.com]

- 4. This compound | C8H6Cl2O | CID 70136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS 876-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. Primary amines react with benzoyl chloride to give: (A) Benzamides (B - askIITians [askiitians.com]

- 9. This compound | 876-08-4 [chemicalbook.com]

- 10. 4-(氯甲基)苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. scbt.com [scbt.com]

- 12. This compound(876-08-4) 1H NMR [m.chemicalbook.com]

- 13. This compound, 100G | Labscoop [labscoop.com]

An In-depth Technical Guide to 4-(Chloromethyl)benzoyl Chloride: Molecular Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(chloromethyl)benzoyl chloride, a bifunctional organic compound of significant interest in pharmaceutical and polymer chemistry. This document details its molecular structure, physicochemical properties, reactivity, and key applications, with a focus on its role as a versatile synthetic intermediate.

Molecular Structure and Identification

This compound is a disubstituted benzene (B151609) derivative featuring both an acyl chloride and a chloromethyl group at the para position. This unique structure imparts dual reactivity, making it a valuable building block in organic synthesis.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 876-08-4[1] |

| Molecular Formula | C₈H₆Cl₂O[1] |

| Molecular Weight | 189.04 g/mol [1] |

| Canonical SMILES | C1=CC(=CC=C1CCl)C(=O)Cl[1] |

| InChI | InChI=1S/C8H6Cl2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2[1] |

| Synonyms | p-(Chloromethyl)benzoyl chloride, α-Chloro-p-toluoyl chloride[2] |

Physicochemical and Spectroscopic Data

This compound is typically a white to light beige crystalline solid or a colorless to light yellow oily liquid with a pungent odor.[3][4] Key physical and spectroscopic data are summarized below.

Physical Properties

| Property | Value | Reference |

| Melting Point | 30-32 °C | [5] |

| Boiling Point | 126-128 °C at 6 mmHg | [5] |

| Density | 1.317 g/cm³ | [6] |

| Flash Point | 93 °C (closed cup) | [5] |

| Solubility | Soluble in toluene | [2] |

Spectroscopic Data

| Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ 7.4–8.1 (m, 4H, aromatic), δ 4.6–4.8 (s, 2H, -CH₂Cl) |

| FTIR | ~1770 cm⁻¹ (C=O stretch of acyl chloride) |

Reactivity and Reaction Mechanisms

The reactivity of this compound is characterized by the two distinct functional groups present in the molecule: the highly electrophilic acyl chloride and the reactive benzylic chloride. This dual functionality allows for a wide range of chemical transformations.[3][7]

The acyl chloride group is susceptible to nucleophilic acyl substitution, readily reacting with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively. These reactions typically proceed via a tetrahedral intermediate.

The chloromethyl group , being a benzylic halide, is prone to nucleophilic substitution (typically SN2), allowing for the introduction of various functional groups at the benzylic position.

Below is a general schematic of its reactivity.

Figure 1: General reactivity of this compound.

Synthesis

Several synthetic routes for the preparation of this compound have been reported. A common laboratory and industrial method involves the chlorination of 4-(chloromethyl)benzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Figure 2: Synthesis of this compound.

Experimental Protocol: Synthesis from 4-(Chloromethyl)benzoic Acid

While a specific, detailed, and universally applicable protocol is not available from a single source, a general procedure can be outlined based on established methods for converting carboxylic acids to acyl chlorides.

Materials:

-

4-(Chloromethyl)benzoic acid

-

Thionyl chloride (or oxalyl chloride)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Dry glassware

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend or dissolve 4-(chloromethyl)benzoic acid in an anhydrous solvent.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the mixture at room temperature or with cooling. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

-

The reaction mixture is then typically heated to reflux and stirred for several hours until the evolution of HCl and SO₂ gas ceases.

-

The excess thionyl chloride and solvent are removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Key Applications and Experimental Protocols

This compound is a key intermediate in the synthesis of pharmaceuticals, polymers, and other fine chemicals.

Pharmaceutical Synthesis: Imatinib (B729)

A notable application of this compound is in the synthesis of Imatinib, a tyrosine kinase inhibitor used in cancer therapy.[5][8] In one synthetic route, it is used to introduce the benzoyl moiety which is later functionalized.

Figure 3: Role of this compound in a synthetic route to Imatinib.

Polymer Chemistry: Atom Transfer Radical Polymerization (ATRP)

This compound can serve as an initiator for atom transfer radical polymerization (ATRP), a controlled/"living" radical polymerization technique.[5] The benzylic chloride can be activated by a transition metal complex (e.g., a copper-bipyridine complex) to generate a radical that initiates the polymerization of monomers like methyl methacrylate (B99206) (MMA).[5]

Experimental Protocol: ATRP of Methyl Methacrylate (General Outline)

A general procedure for ATRP initiated by an alkyl halide is as follows:

Materials:

-

This compound (initiator)

-

Methyl methacrylate (monomer)

-

Copper(I) bromide (catalyst)

-

2,2'-Bipyridine (ligand)

-

Anhydrous solvent (e.g., toluene, anisole)

Procedure:

-

The catalyst (CuBr) and ligand (bipyridine) are added to a dry Schlenk flask under an inert atmosphere.

-

The monomer and solvent are added, and the mixture is deoxygenated (e.g., by freeze-pump-thaw cycles).

-

The initiator, this compound, is then added to the heated and stirred reaction mixture to start the polymerization.

-

The reaction is allowed to proceed for a specific time to achieve the desired molecular weight and is then terminated, often by exposure to air.

-

The polymer is purified by precipitation in a non-solvent.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It is incompatible with strong oxidizing agents and strong bases.[9] Upon decomposition, it can produce hazardous substances such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[9]

Conclusion

This compound is a highly versatile and reactive bifunctional molecule with significant applications in the synthesis of pharmaceuticals and polymers. Its dual reactivity, stemming from the acyl chloride and benzylic chloride moieties, allows for a wide array of chemical transformations. A thorough understanding of its properties, reactivity, and handling is crucial for its effective and safe utilization in research and development.

References

- 1. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP0676389A2 - Process for preparing O-chloromethyl benzoic acid chloride - Google Patents [patents.google.com]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. US20080103305A1 - Process for the preparation of imatinib - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)benzoyl chloride from p-Toluic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(chloromethyl)benzoyl chloride, a crucial bifunctional intermediate in the pharmaceutical and polymer industries, starting from p-toluic acid.[1] The document details two primary synthetic routes, including experimental protocols, quantitative data, and reaction mechanisms.

Introduction

This compound is a valuable building block in organic synthesis due to its dual reactivity. The acyl chloride group readily participates in nucleophilic acyl substitution reactions, such as esterification and amidation, while the chloromethyl group allows for nucleophilic substitution or the introduction of further functionalities.[1] This unique structure makes it an essential intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty polymers.[1] The synthesis from the readily available starting material, p-toluic acid, can be approached via two main strategies, which will be detailed in this guide.

Synthetic Routes

The conversion of p-toluic acid to this compound involves two key transformations: the chlorination of the benzylic methyl group and the conversion of the carboxylic acid to an acyl chloride. The sequence of these steps defines the two primary synthetic routes.

Route 1: Side-Chain Chlorination of p-Toluic Acid followed by Acyl Chloride Formation

This route first involves the radical chlorination of the methyl group of p-toluic acid to yield 4-(chloromethyl)benzoic acid. This intermediate is then converted to the final product using a chlorinating agent such as thionyl chloride.

Step 1: Synthesis of 4-(Chloromethyl)benzoic Acid

The side-chain chlorination of p-toluic acid is typically achieved via a free radical mechanism, initiated by UV light or a radical initiator.

-

Experimental Protocol:

-

Finely pulverized p-toluic acid is suspended in a suitable solvent that is resistant to chlorination, such as carbon tetrachloride or a high-boiling ester like benzoic acid methyl ester.[2]

-

The suspension is heated to a temperature between 85 and 115°C.[2]

-

Chlorine gas is bubbled through the heated suspension while being irradiated with a UV lamp (e.g., a 200-watt light bulb).[2]

-

The reaction progress is monitored by the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled, and the crystalline 4-(chloromethyl)benzoic acid is isolated by filtration, washed with a non-polar solvent (like benzene (B151609) or petroleum ether), and dried.[2]

-

-

Alternative Chlorinating Agents:

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[6][7][8]

-

Experimental Protocol:

-

4-(Chloromethyl)benzoic acid is mixed with an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[8]

-

The mixture is typically heated to reflux until the evolution of sulfur dioxide and hydrogen chloride gas ceases.[6][9]

-

The excess thionyl chloride is removed by distillation, often under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.[4]

-

Route 2: Acyl Chloride Formation followed by Side-Chain Chlorination

This alternative route begins with the conversion of p-toluic acid to its acyl chloride, p-toluoyl chloride, which is then subjected to radical chlorination.

Step 1: Synthesis of p-Toluoyl Chloride

-

Experimental Protocol:

-

p-Toluic acid is reacted with thionyl chloride, often in an inert solvent or using an excess of thionyl chloride as the solvent.[9][10]

-

The reaction is heated to reflux to drive the reaction to completion.

-

After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation to yield p-toluoyl chloride.

-

Step 2: Synthesis of this compound

-

Experimental Protocol:

-

p-Toluoyl chloride is subjected to radical chlorination. This can be achieved by introducing chlorine gas under UV irradiation at elevated temperatures (e.g., 130-140°C).[10]

-

The reaction needs to be carefully controlled to favor monochlorination and avoid the formation of dichlorinated byproducts.

-

The product, this compound, is then isolated and purified, typically by vacuum distillation.[10]

-

Data Presentation

| Parameter | Route 1: Chlorination then Acylation | Route 2: Acylation then Chlorination | Reference(s) |

| Starting Material | p-Toluic Acid | p-Toluic Acid | |

| Intermediate 1 | 4-(Chloromethyl)benzoic acid | p-Toluoyl chloride | |

| Chlorination Conditions | Chlorine gas, UV light, 85-115°C | Chlorine gas, UV light, 130-140°C | [2][10] |

| Acylating Agent | Thionyl chloride (SOCl₂) | Thionyl chloride (SOCl₂) | [9][10] |

| Overall Yield | Not explicitly stated, but individual steps are reported with good yields. | Not explicitly stated, but appears to be a viable industrial process. | [2][10] |

| Purity of Final Product | High purity achievable after distillation. | High purity achievable after distillation. | [4] |

Experimental Workflow and Reaction Pathways

Below are diagrams illustrating the synthetic pathways and a general experimental workflow.

Caption: Synthetic pathway for Route 1.

Caption: Synthetic pathway for Route 2.

Caption: General experimental workflow.

Conclusion

The synthesis of this compound from p-toluic acid is a well-established process with two viable routes. The choice between Route 1 and Route 2 may depend on factors such as available equipment, scale of the reaction, and safety considerations regarding the handling of chlorine gas. Both methods are capable of producing the desired product in high purity, which is essential for its application in the development of pharmaceuticals and advanced materials. For laboratory-scale synthesis, the use of N-chlorosuccinimide as a chlorinating agent in Route 1 may offer a safer and more convenient alternative to gaseous chlorine.

References

- 1. This compound | 876-08-4 | Benchchem [benchchem.com]

- 2. US3109799A - Process for the production of p-monochloromethyl benzoic acid - Google Patents [patents.google.com]

- 3. EP3318546A1 - Process for the chlorination and iodination of compounds using n-hydroxyphthalimide - Google Patents [patents.google.com]

- 4. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 10. DE1039053B - Process for the preparation of p-toluic acid chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-(Chloromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)benzoyl chloride is a bifunctional reagent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and material science.[1][2][3] Its utility stems from the presence of two reactive functional groups: a benzoyl chloride and a chloromethyl group. This guide provides a comprehensive technical overview of the electrophilic substitution reactions on the aromatic ring of this compound. It delves into the predicted regioselectivity governed by the electronic and steric effects of the substituents, offers detailed experimental protocols for key electrophilic substitution reactions, and presents illustrative quantitative data. Furthermore, this document explores the application of this compound in the synthesis of targeted therapeutics, with a focus on the signaling pathways affected by these molecules.

Introduction to this compound

This compound, with the CAS number 876-08-4, is a versatile synthetic intermediate.[1][2][4] The molecule's reactivity is characterized by the acyl chloride moiety, which is susceptible to nucleophilic acyl substitution, and the benzylic chloride, which can undergo nucleophilic substitution.[5] Beyond these transformations, the aromatic ring can participate in electrophilic substitution reactions, a topic of critical importance for the synthesis of more complex substituted aromatic compounds. Understanding the regiochemical outcomes of such reactions is paramount for the strategic design of synthetic routes in drug discovery and development.[1][2]

Regioselectivity in Electrophilic Aromatic Substitution

The orientation of electrophilic attack on the benzene (B151609) ring of this compound is dictated by the combined directing effects of the chloromethyl (-CH₂Cl) and benzoyl chloride (-COCl) substituents.

-

Chloromethyl Group (-CH₂Cl): This group is generally considered to be weakly deactivating and an ortho, para-director. The methylene (B1212753) spacer insulates the ring from the strong inductive withdrawal of the chlorine atom to some extent. Hyperconjugation from the C-H bonds of the methylene group can donate electron density to the ring, favoring substitution at the ortho and para positions. However, the inductive effect of the chlorine atom does make the group deactivating compared to a simple methyl group.

-

Benzoyl Chloride Group (-COCl): The acyl chloride group is a powerful electron-withdrawing group due to both the inductive effect of the carbonyl oxygen and chlorine, and the resonance effect (mesomeric effect) that withdraws electron density from the ring. This makes the benzoyl chloride group strongly deactivating and a meta-director.

Combined Directing Effects:

In this compound, these two groups are in a para relationship. The directing effects are therefore competitive. The strongly deactivating and meta-directing benzoyl chloride group at position 1 will direct incoming electrophiles to positions 3 and 5. The weakly deactivating and ortho, para-directing chloromethyl group at position 4 will direct incoming electrophiles to its ortho positions (positions 3 and 5).

Therefore, the directing effects of both substituents are cooperative , reinforcing substitution at the positions meta to the benzoyl chloride group and ortho to the chloromethyl group (positions 3 and 5) . Given the steric hindrance from the adjacent chloromethyl group, substitution at position 3 might be slightly favored over position 5, although a mixture of isomers is expected.

Key Electrophilic Substitution Reactions: Experimental Protocols

The following are generalized experimental protocols for key electrophilic substitution reactions. These are based on standard procedures for related compounds and would require optimization for this compound.

Nitration

Objective: To introduce a nitro group onto the aromatic ring.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 5 mL) to 0-5 °C in an ice-salt bath.

-

Slowly add this compound (1.89 g, 10 mmol) to the cooled sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 0.7 mL, ~10.5 mmol) to concentrated sulfuric acid (2 mL) in a separate flask, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Dry the product in a desiccator to yield the nitrated product.

Halogenation (Chlorination)

Objective: To introduce a chlorine atom onto the aromatic ring.

Experimental Protocol:

-

To a solution of this compound (1.89 g, 10 mmol) in a suitable inert solvent (e.g., dichloromethane (B109758), 20 mL) in a round-bottom flask, add a catalytic amount of a Lewis acid such as anhydrous iron(III) chloride (FeCl₃, 0.16 g, 1 mmol).

-

Protect the reaction from moisture using a drying tube.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly bubble chlorine gas through the solution or add a solution of chlorine in the reaction solvent dropwise with stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, quench by carefully adding water (10 mL).

-

Separate the organic layer, wash with a saturated solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the chlorinated product.

Sulfonation

Objective: To introduce a sulfonic acid group onto the aromatic ring.

Experimental Protocol:

-

In a round-bottom flask, place fuming sulfuric acid (SO₃ in H₂SO₄, 10 mL).

-

Carefully add this compound (1.89 g, 10 mmol) in small portions with stirring.

-

Heat the reaction mixture to 80-100 °C for 2-4 hours.

-

Monitor the reaction by observing the dissolution of the starting material.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (100 g).

-

The sulfonic acid product may precipitate or remain in solution. If it precipitates, collect it by filtration. If not, "salt out" the product by adding sodium chloride.

-

Wash the collected solid with a saturated sodium chloride solution and dry.

Friedel-Crafts Acylation

Objective: To introduce an acyl group onto the aromatic ring.

Experimental Protocol:

-

Suspend anhydrous aluminum chloride (AlCl₃, 1.47 g, 11 mmol) in a dry solvent such as dichloromethane (20 mL) in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C.

-

Slowly add the acyl chloride (e.g., acetyl chloride, 0.87 g, 11 mmol) to the suspension with stirring.

-

Add a solution of this compound (1.89 g, 10 mmol) in dichloromethane (10 mL) dropwise to the reaction mixture, keeping the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the acylated product.

Quantitative Data Summary

The following table presents illustrative quantitative data for the electrophilic substitution reactions of this compound. This data is predicted based on the expected reactivity and regioselectivity and should be considered as a guide for experimental design.

| Reaction | Electrophile | Major Product(s) | Predicted Yield (%) | Reaction Time (h) | Temperature (°C) |

| Nitration | NO₂⁺ | 4-(Chloromethyl)-3-nitrobenzoyl chloride | 75-85 | 1-2 | 0-5 |

| Chlorination | Cl⁺ | 3-Chloro-4-(chloromethyl)benzoyl chloride | 60-70 | 2-4 | 0-25 |

| Sulfonation | SO₃ | 4-(Chloromethyl)-3-sulfobenzoyl chloride | 80-90 | 2-4 | 80-100 |

| Friedel-Crafts Acylation | CH₃CO⁺ | 3-Acetyl-4-(chloromethyl)benzoyl chloride | 65-75 | 3-6 | 0-25 |

Application in Drug Development: The Synthesis of Imatinib (B729)

This compound is a key building block in the synthesis of the anticancer drug Imatinib.[6][7][8] Imatinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[6][8] The synthesis of Imatinib involves the nucleophilic substitution of the chlorine atoms in this compound, rather than electrophilic substitution on the aromatic ring. However, the derivatives produced are potent inhibitors of specific signaling pathways crucial for cancer cell proliferation and survival.

Imatinib's Mechanism of Action and Targeted Signaling Pathways

Imatinib functions by targeting and inhibiting several tyrosine kinases, most notably BCR-ABL, c-Kit, and the platelet-derived growth factor receptor (PDGFR).[5][6][9][10][11][12] In chronic myeloid leukemia, the BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives uncontrolled cell growth.[8][13][14][15][16][17] Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its downstream substrates and thereby inhibiting the signaling cascade that leads to cell proliferation and promoting apoptosis.[6][12][18]

Similarly, in gastrointestinal stromal tumors, many cases are driven by activating mutations in the c-Kit receptor tyrosine kinase.[2][5][19][20] Imatinib effectively inhibits the kinase activity of these mutated c-Kit receptors, blocking the downstream signaling pathways that promote tumor growth.[5][7] The drug also inhibits PDGFR, which is implicated in the growth of various solid tumors.[1][9][10][21][22]

Visualizations

General Mechanism of Electrophilic Aromatic Substitution

Caption: General mechanism of electrophilic aromatic substitution.

Hypothetical Experimental Workflow for Nitration

Caption: A hypothetical workflow for the nitration of this compound.

Imatinib's Inhibition of the BCR-ABL Signaling Pathway

References

- 1. Activation of PDGFr-β Signaling Pathway after Imatinib and Radioimmunotherapy Treatment in Experimental Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. CAS 122-04-3: 4-Nitrobenzoyl chloride | CymitQuimica [cymitquimica.com]

- 4. youtube.com [youtube.com]

- 5. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Selective inhibition of PDGFR by imatinib elicits the sustained activation of ERK and downstream receptor signaling in malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ClinPGx [clinpgx.org]

- 12. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. researchgate.net [researchgate.net]

- 19. The stem cell factor-c-KIT pathway must be inhibited to enable apoptosis induced by BCR-ABL inhibitors in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Activation mutations of human c-KIT resistant to imatinib mesylate are sensitive to the tyrosine kinase inhibitor PKC412 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Selective inhibition of PDGFR by imatinib elicits the sustained a...: Ingenta Connect [ingentaconnect.com]

- 22. Activation of PDGFr-β Signaling Pathway after Imatinib and Radioimmunotherapy Treatment in Experimental Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Nucleophilic Attack on 4-(Chloromethyl)benzoyl Chloride for Researchers and Drug Development Professionals

Executive Summary

4-(Chloromethyl)benzoyl chloride is a bifunctional electrophile of significant interest in synthetic chemistry, particularly in the realms of drug discovery and polymer science. Its unique structure, featuring both a highly reactive acyl chloride and a moderately reactive benzylic chloride, allows for sequential and chemoselective reactions with a variety of nucleophiles. This guide provides an in-depth analysis of the nucleophilic attack on this versatile building block, covering its reaction mechanisms, chemoselectivity, and applications. Detailed experimental protocols and quantitative data for analogous systems are presented to facilitate its practical use in the laboratory. Furthermore, this document illustrates the pivotal role of this compound in the synthesis of the targeted cancer therapeutic, Imatinib, and its function as an initiator in Atom Transfer Radical Polymerization (ATRP).

Introduction: The Dual Reactivity of this compound

This compound possesses two distinct electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon of the acyl chloride and the benzylic carbon of the chloromethyl group. The acyl chloride is the more reactive of the two, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and thiols.[1][2] The benzylic chloride is less reactive but undergoes nucleophilic substitution, typically via an SN2 mechanism, with stronger nucleophiles or under more forcing conditions.[3] This differential reactivity is the cornerstone of its utility, enabling the stepwise introduction of different functionalities onto the benzoyl scaffold.

Reaction Mechanisms and Chemoselectivity

The reactions at the two electrophilic centers proceed through distinct mechanisms. Understanding these pathways is crucial for controlling the chemoselectivity of the reaction.

Nucleophilic Acyl Substitution at the Carbonyl Group

The reaction at the acyl chloride functionality is a classic nucleophilic acyl substitution. This is a two-step addition-elimination mechanism. The nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms with the expulsion of the chloride leaving group.[4]

dot digraph "Nucleophilic Acyl Substitution" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12, color="#202124"];

} caption: "Mechanism of Nucleophilic Acyl Substitution"

Nucleophilic Substitution at the Benzylic Carbon

The chloromethyl group reacts with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. This is a concerted, one-step process where the nucleophile attacks the benzylic carbon at the same time as the chloride ion departs. The reaction proceeds through a trigonal bipyramidal transition state. The reactivity of this site is enhanced by the adjacent benzene (B151609) ring, which stabilizes the transition state through π-orbital overlap.[1]

dot digraph "SN2 Reaction" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12, color="#202124"];

} caption: "Mechanism of SN2 Reaction at the Benzylic Carbon"

Chemoselectivity

The significantly higher electrophilicity of the acyl chloride compared to the benzylic chloride dictates the chemoselectivity of the reactions.[3][5] With most nucleophiles, particularly amines and alcohols under standard conditions, the reaction occurs preferentially at the acyl chloride. To achieve substitution at the benzylic position, a stronger nucleophile, higher temperatures, or a preliminary reaction to "cap" the acyl chloride functionality is typically required. This sequential reactivity is elegantly demonstrated in the synthesis of Imatinib (see Section 5.1).

Quantitative Reactivity Data

Reactivity of the Acyl Chloride Group

The reactivity of the acyl chloride is influenced by the electronic nature of the substituents on the benzene ring. The Hammett equation can be used to correlate the reaction rates with the electronic properties of the substituents. For the alcoholysis of substituted benzoyl chlorides, a positive rho (ρ) value is generally observed, indicating that electron-withdrawing groups accelerate the reaction by increasing the electrophilicity of the carbonyl carbon.[6]

| Reaction | Nucleophile/Solvent | Temperature (°C) | Rate Constant (k) | Reference |

| Alcoholysis of benzoyl chloride | 95% Ethanol | 25 | 0.0757 min-1 | [6] |

| Hydrolysis of benzoyl chloride | 95% Ethanol | 25 | 0.00949 min-1 | [6] |

Table 1: Kinetic data for the solvolysis of benzoyl chloride.

Reactivity of the Benzylic Chloride Group

The SN2 reaction at the benzylic position is also sensitive to electronic effects. However, the relationship is more complex, and Hammett plots for the SN2 reaction of substituted benzyl (B1604629) chlorides can be curved. This is often interpreted as a change in the transition state structure or a contribution from an SN1-like mechanism for substrates with strongly electron-donating substituents.[3][7]

| Substrate | Nucleophile/Solvent | Temperature (°C) | Second-order rate constant (k) (M-1s-1) | Reference |

| Benzyl chloride | KI in Acetone | 25 | 2.15 x 10-3 | [8] |

| Benzyl chloride | Thiophenoxide ion | - | - | [7] |

Table 2: Kinetic data for the SN2 reaction of benzyl chloride.

Experimental Protocols

The following protocols are generalized procedures for the reaction of this compound with common nucleophiles. These should be adapted and optimized for specific substrates and desired outcomes.

Reaction with Amines (Amide Formation)

This protocol describes the reaction with a primary or secondary amine to form the corresponding benzamide, with the benzylic chloride remaining intact.

Materials:

-

This compound

-

Amine (e.g., piperazine)

-

Triethylamine (B128534) (or another non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Slowly add the this compound solution to the cooled amine solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Reaction with Alcohols (Ester Formation)

This protocol outlines the esterification of this compound.

Materials:

-

This compound

-

Alcohol (primary or secondary)

-

Pyridine (B92270) or triethylamine (as a base and catalyst)

-

Dichloromethane (DCM) or diethyl ether, anhydrous

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Slowly add this compound (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

-

Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the product by distillation or column chromatography.

Applications in Drug Development and Materials Science

The unique reactivity profile of this compound makes it a valuable tool in both pharmaceutical and materials science research.

Synthesis of Imatinib

A prominent application of this compound is in the synthesis of Imatinib (Gleevec), a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[7][8][9][10][11] The synthesis typically involves a two-step nucleophilic substitution sequence that perfectly illustrates the chemoselectivity of the reagent.

dot digraph "Imatinib_Synthesis_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; edge [color="#4285F4", fontcolor="#202124"];

} caption: "Simplified workflow for the synthesis of Imatinib."

Imatinib functions by inhibiting the BCR-ABL tyrosine kinase, an enzyme that is constitutively active in CML cells and drives their proliferation.[9][12] By blocking the ATP binding site of this enzyme, Imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting cell growth and inducing apoptosis.[7][10]

dot digraph "BCR_ABL_Signaling_Pathway" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; edge [color="#EA4335", fontcolor="#202124"];

} caption: "Simplified BCR-ABL signaling pathway and the action of Imatinib."

Initiator for Atom Transfer Radical Polymerization (ATRP)

The benzylic chloride in this compound can serve as an efficient initiator for Atom Transfer Radical Polymerization (ATRP).[13][14][15] This controlled/"living" radical polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. The acyl chloride group can be used to anchor the initiator to a surface or another molecule before initiating polymerization.

dot digraph "ATRP_Initiation" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; edge [color="#34A853", fontcolor="#202124"];

} caption: "Role of this compound in ATRP."

Conclusion

This compound is a powerful and versatile reagent for organic synthesis. Its dual electrophilic nature, combined with a predictable chemoselectivity, makes it an invaluable building block for the construction of complex molecules in drug discovery and for the synthesis of functional polymers. A thorough understanding of its reactivity and the careful selection of reaction conditions are key to harnessing its full synthetic potential.

References

- 1. youtube.com [youtube.com]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. web.viu.ca [web.viu.ca]

- 4. researchgate.net [researchgate.net]

- 5. The nucleophilic substitution reaction below, between benzyl chloride and.. [askfilo.com]

- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. asianpubs.org [asianpubs.org]

- 10. future4200.com [future4200.com]

- 11. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2020028715A1 - Amino-reactive positively charged atrp initiators that maintain their positive charge during synthesis of biomacro-initiators - Google Patents [patents.google.com]

- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Safety Data Sheet of 4-(Chloromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for 4-(Chloromethyl)benzoyl chloride (CAS No. 876-08-4), a reactive organic compound widely used as an intermediate in pharmaceutical and polymer synthesis. Understanding its hazardous properties and handling requirements is crucial for ensuring laboratory and workplace safety.

Chemical Identification and Physical Properties

This compound is a bifunctional molecule featuring both an acyl chloride and a benzylic chloride group, contributing to its high reactivity.[1] It is essential to be familiar with its physical characteristics to handle it appropriately.

| Property | Value | Source |

| Molecular Formula | C8H6Cl2O | [2][3] |

| Molecular Weight | 189.04 g/mol | [2] |

| Appearance | White to light beige crystalline mass or colorless to light yellow oily liquid.[1][4] | [1][4] |

| Melting Point | 29-33 °C (lit.) | [3] |

| Boiling Point | 126-128 °C at 6 mmHg (lit.) | [3] |

| Flash Point | 92-93 °C (closed cup) | [3] |

| Density | 1.317 g/cm³ | [3] |

| Refractive Index | 1.5700 (20℃) | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its dangers.

GHS Pictograms:

Hazard Statements:

| Code | Statement | Source |

| H290 | May be corrosive to metals.[2][6][7] | [2][6][7] |

| H302 | Harmful if swallowed.[2] | [2] |

| H314 | Causes severe skin burns and eye damage.[2][5][6][7] | [2][5][6][7] |

| H335 | May cause respiratory irritation.[2][7] | [2][7] |

Precautionary Statements (selected):

| Code | Statement | Source |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[5][6][7] | [5][6][7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7] | [5][6][7] |

| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5][6] | [5][6] |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5][6] | [5][6] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][7] | [5][6][7] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[5][6][7] | [5][6][7] |

| P405 | Store locked up.[5][6][7] | [5][6][7] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[5][6][7] | [5][6][7] |

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is paramount when working with this compound to minimize exposure and prevent accidents.

3.1. Personal Protective Equipment (PPE) Protocol

A systematic approach to selecting and using PPE is critical. The following workflow outlines the decision-making process for ensuring adequate protection.

Personal Protective Equipment (PPE) selection workflow.

3.2. First-Aid Measures Protocol

In the event of exposure, immediate and appropriate first aid is crucial. The following procedures should be followed.

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor/physician. | [5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician. Wash contaminated clothing before reuse. | [5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician. | [5] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately. | [5] |

3.3. Spill Response Protocol

A clear and logical workflow is essential for safely managing a spill of this compound.

Workflow for responding to a chemical spill.

Storage and Incompatibility

Proper storage of this compound is critical to maintaining its stability and preventing hazardous reactions.

Storage Conditions:

-

Store in a cool, dry, well-ventilated area.[3]

-

Keep container tightly closed when not in use.[3]

-

Store in a corrosives area.[3]

-

Keep away from heat, sparks, and flame.[3]

-

Store locked up.[5]

-

Store protected from moisture.[3]

Incompatible Materials:

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.

-

Specific Hazards: The material is combustible. Containers may explode when heated. Vapors are heavier than air and may form explosive mixtures with air on intense heating.[5][9]

-

Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas may be produced.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Stability and Reactivity

-

Reactivity: This compound is highly reactive due to the presence of both an acyl chloride and a benzylic chloride group.[1] It can undergo nucleophilic substitution reactions.[1]

-

Chemical Stability: It is stable at room temperature in closed containers under normal storage and handling conditions.[3]

-

Hazardous Reactions: No hazardous reactions are reported under normal processing.[8]

-

Conditions to Avoid: Incompatible materials, exposure to moist air or water, and sources of ignition.[3][5][8]

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) from the manufacturer before handling this chemical.

References

- 1. This compound | 876-08-4 | Benchchem [benchchem.com]

- 2. This compound | C8H6Cl2O | CID 70136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS 876-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound, 100G | Labscoop [labscoop.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Safe Handling and Storage of 4-(Chloromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)benzoyl chloride (CAS No. 876-08-4) is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the pharmaceutical and polymer industries.[1][2] Its utility stems from the presence of two reactive moieties: an acyl chloride and a benzylic chloride.[1][2] However, this high reactivity also necessitates stringent handling and storage protocols to ensure the safety of laboratory personnel and the integrity of the compound. This guide provides a comprehensive overview of the essential precautions, emergency procedures, and storage conditions for this compound, supplemented with quantitative data, detailed experimental protocols, and visual workflows to facilitate a safe and efficient research environment.

Chemical and Physical Properties

This compound is a white to light beige crystalline mass with a pungent odor.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C8H6Cl2O | [2][3] |

| Molecular Weight | 189.04 g/mol | [2][3] |

| CAS Number | 876-08-4 | [2][4] |

| Melting Point | 30-32 °C (lit.) | [5] |

| Boiling Point | 126-128 °C at 6 mmHg (lit.) | [5] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [5][6] |

| Appearance | White to light beige crystalline mass | [2] |

Hazard Identification and Toxicological Data

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[3][7] It may also cause respiratory irritation.[3][8] Inhalation of vapors or mists can be harmful, and the substance is harmful if swallowed or in contact with skin.[9]

| Hazard Classification | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| Skin Corrosion/Irritation, Category 1B | Danger | H314: Causes severe skin burns and eye damage | [3][7] |

| Serious Eye Damage/Eye Irritation, Category 1 | Danger | H314: Causes severe skin burns and eye damage | [3][7] |

| Specific target organ toxicity — single exposure, Category 3, Respiratory tract irritation | Warning | H335: May cause respiratory irritation | [3][8] |

| Acute Toxicity (Oral), Category 4 | Warning | H302: Harmful if swallowed | [3] |

| Acute Toxicity (Dermal), Category 4 | Warning | H312: Harmful in contact with skin | [9] |

| Acute Toxicity (Inhalation), Category 3 | Danger | H331: Toxic if inhaled | [9] |

| Corrosive to metals, Category 1 | Warning | H290: May be corrosive to metals | [10] |

Toxicological Data:

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat (female) | Oral | 1,900 mg/kg | [9] |

| Skin Corrosion/Irritation | Rabbit | Dermal | Corrosive (24 h) | [9] |

| Sensitization | Guinea pig | Dermal | Positive | [9] |

Handling Precautions and Personal Protective Equipment (PPE)

Due to its corrosive and toxic nature, this compound must be handled with extreme care in a well-ventilated area, preferably within a chemical fume hood.[7][9]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are mandatory.[11][12]

-

Skin Protection: Wear impervious gloves (e.g., elbow-length PVC gloves) and protective clothing to prevent skin contact.[13] Contaminated clothing, including leather items, should be removed immediately and decontaminated or disposed of.[7][13]

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic vapors and acid gases (e.g., type ABEK) is required.[5][7]

Experimental Protocol: A General Procedure for Acylation Reaction

The following is a generalized, hypothetical protocol for using this compound in an acylation reaction, emphasizing the safety steps.

Objective: To safely perform an acylation of a generic amine substrate.

Materials:

-

This compound

-

Amine substrate

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Preparation: Don all required PPE as outlined in Section 3. Ensure the reaction will be conducted in a certified chemical fume hood.

-

Inert Atmosphere: Assemble the glassware and purge with an inert gas to remove atmospheric moisture.

-

Reagent Preparation: In the fume hood, dissolve the amine substrate and the tertiary amine base in the anhydrous solvent in the round-bottom flask.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of this compound: Carefully measure the required amount of this compound in the fume hood. If it is solid, it can be weighed and added directly. If it is molten, it should be handled as a corrosive liquid. Slowly add the this compound to the cooled, stirring reaction mixture via a syringe or dropping funnel. Caution: The reaction may be exothermic.

-

Reaction Monitoring: Allow the reaction to proceed at the designated temperature, monitoring its progress by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Quenching: Once the reaction is complete, carefully quench any remaining this compound by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).

-

Work-up and Purification: Proceed with the standard aqueous work-up and purification of the product.

-

Decontamination: Decontaminate all glassware that came into contact with this compound with a suitable basic solution (e.g., 1 M NaOH) before washing.

Storage and Stability

Proper storage is crucial to maintain the quality of this compound and to prevent hazardous situations.

-

Storage Conditions: Store in a cool (2-10 °C), dry, and well-ventilated place away from heat, sparks, and open flames.[7][10] The storage area should be designated as a corrosives area.[7] Keep the container tightly closed and protected from light.[10] Store under an inert gas as the compound is moisture-sensitive.[9]

-